molecular formula C7H14ClNO2 B1469413 Methyl (S)-pyrrolidin-3-YL-acetate hcl CAS No. 1024038-33-2

Methyl (S)-pyrrolidin-3-YL-acetate hcl

Cat. No.: B1469413
CAS No.: 1024038-33-2
M. Wt: 179.64 g/mol
InChI Key: ZDVXNHFLFAPGGA-RGMNGODLSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

Techniques like NMR spectroscopy , X-ray crystallography, and mass spectrometry are used to determine the molecular structure of a compound.


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes studying the reaction mechanisms and the conditions under which the reactions occur .


Physical and Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, and reactivity. Techniques like titration or spectroscopy might be used .

Scientific Research Applications

Synthesis and Biological Activities

Pyrrolidine derivatives, including Methyl (S)-pyrrolidin-3-YL-acetate HCl, have shown significant importance in various fields of scientific research. The synthesis of pyrrolidine derivatives has been an area of interest due to their biological relevance and pharmaceutical applications.

  • Pyrrolidine Derivatives in Cycloaddition Reactions :

    • Pyrrolidines are crucial heterocyclic organic compounds with various applications in medicine and industry. A study explored the [3+2] cycloaddition of N-methyl azomethine ylide with trans-3,3,3-trichloro-1-nitroprop-1-ene, resulting in pyrrolidines. This method could potentially be used for similar reactions, showcasing the versatility of pyrrolidine derivatives in synthesis reactions (Żmigrodzka et al., 2022).
  • Antimicrobial and Antifungal Properties :

    • A pyrrolidine derivative of carvotacetone was synthesized along with selected monoterpenes. Compound 4, a derivative, exhibited significant activity against fungi Cryptococcus neoformans and methicillin-resistant Staphylococcus aureus bacteria. This points to the potential use of pyrrolidine derivatives in developing antimicrobial and antifungal agents (Masila et al., 2020).
  • Corrosion Inhibition :

    • Certain pyrrolidine derivatives, such as those involved in Mannich bases, have been examined as corrosion inhibitors. These studies highlight the chemical versatility of pyrrolidine derivatives and their potential in industrial applications, particularly in protecting metals from corrosion (Jeeva et al., 2015).

Chemical Synthesis and Characterization

Pyrrolidine derivatives also play a significant role in the synthesis and structural characterization of complex organic compounds.

  • Catalysis and Chemical Synthesis :

    • Pyrrolidine derivatives have been used as catalysts in chemical reactions, demonstrating their importance in facilitating and directing chemical synthesis. For example, the dual platinum- and pyrrolidine-catalyzed direct allylic alkylation of allylic alcohols is a significant development in this area, showcasing the role of pyrrolidine derivatives in achieving high selectivity in chemical reactions (Shibuya et al., 2014).
  • Role in the Synthesis of Heterocyclic Compounds :

    • Pyrrolidine derivatives have been involved in the synthesis of new heterocyclic compounds, further demonstrating their utility in organic chemistry. These compounds have various applications, including pharmaceuticals and materials science. Studies in this area contribute to the understanding of the chemical behavior and potential uses of pyrrolidine derivatives in synthesizing complex molecules (Wu et al., 2017).

Mechanism of Action

If the compound is biologically active, its mechanism of action is studied. This involves understanding how the compound interacts with biological systems .

Safety and Hazards

Material safety data sheets (MSDS) provide information on the safety and hazards associated with a chemical compound. They include information on the compound’s toxicity, flammability, and environmental impact .

Future Directions

This involves a discussion of the potential future applications and research directions for the compound .

Properties

IUPAC Name

methyl 2-[(3S)-pyrrolidin-3-yl]acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-10-7(9)4-6-2-3-8-5-6;/h6,8H,2-5H2,1H3;1H/t6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDVXNHFLFAPGGA-RGMNGODLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@@H]1CCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30736648
Record name Methyl [(3S)-pyrrolidin-3-yl]acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30736648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1024038-33-2
Record name Methyl [(3S)-pyrrolidin-3-yl]acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30736648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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